molecular formula C8H8BrF2NO2S2 B8182841 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide

Cat. No.: B8182841
M. Wt: 332.2 g/mol
InChI Key: BXWDDUWIJWNVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group, which is known for its antibacterial properties.

Preparation Methods

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide typically involves several steps, including the formation of the thiophene ring and the introduction of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Chemical Reactions Analysis

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, resulting in antibacterial effects .

Comparison with Similar Compounds

5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A widely-used antibacterial sulfonamide.

    Sulfadiazine: Another antibacterial sulfonamide with a similar mechanism of action.

    Sulfacetamide: Used in the treatment of bacterial infections.

What sets this compound apart is its unique structure, which includes a thiophene ring and a difluorocyclobutyl group, potentially offering different biological activities and applications.

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO2S2/c9-6-1-2-7(15-6)16(13,14)12-5-3-8(10,11)4-5/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWDDUWIJWNVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.